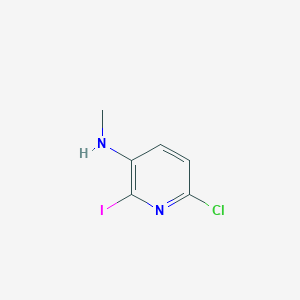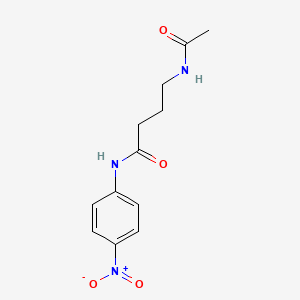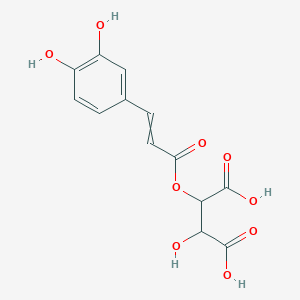
3-acetamido-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetamido-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamido group attached to the third position of the benzamide structure, with a phenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-phenylbenzamide typically involves the acylation of N-phenylbenzamide with acetic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the acetamido group. The general reaction scheme is as follows:
Starting Materials: N-phenylbenzamide and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst such as sulfuric acid or pyridine to promote the acylation process.
Procedure: The starting materials are mixed and heated to a specific temperature (usually around 60-80°C) for a certain period (typically 2-4 hours) to complete the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
3-acetamido-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the acetamido group.
科学研究应用
3-acetamido-N-phenylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a model compound for studying the interactions of benzamide derivatives with biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 3-acetamido-N-phenylbenzamide involves its interaction with specific molecular targets. In the context of antimicrobial activity, the compound may inhibit the growth of bacteria and fungi by interfering with essential cellular processes. For anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
相似化合物的比较
Similar Compounds
N-phenylbenzamide: Lacks the acetamido group, making it less versatile in certain chemical reactions.
3-acetamido-N-methylbenzamide: Contains a methyl group instead of a phenyl group, which can alter its chemical properties and biological activity.
3-acetamido-N-phenylacetamide: Has an acetamide group instead of a benzamide group, affecting its reactivity and applications.
Uniqueness
3-acetamido-N-phenylbenzamide is unique due to the presence of both the acetamido and phenyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, materials science, and biological studies.
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
3-acetamido-N-phenylbenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-9-5-6-12(10-14)15(19)17-13-7-3-2-4-8-13/h2-10H,1H3,(H,16,18)(H,17,19) |
InChI 键 |
ZFEBIOCHLRXOQR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[3-(Morpholin-4-yl)propyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B15150775.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15150778.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150779.png)
![3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B15150786.png)
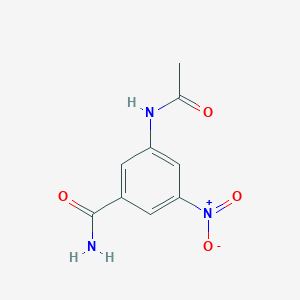
![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide](/img/structure/B15150815.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
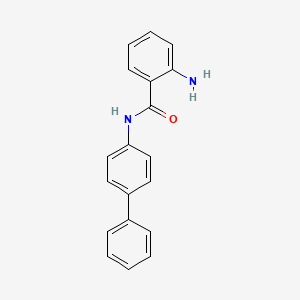
![3-[({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]-N,N,N-trimethylpropan-1-aminium](/img/structure/B15150850.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B15150855.png)
